3,5-Dimethyl-2-nitroaniline
Overview
Description
3,5-Dimethyl-2-nitroaniline is an organic compound with the chemical formula C8H10N2O2. It is also known as 3,5-dimethyl-2-nitrobenzenamine. This compound is characterized by the presence of two methyl groups and a nitro group attached to an aniline ring. It appears as a red crystal or crystalline powder and has a melting point of 47-50°C and a boiling point of 273-274°C . It is soluble in alcohol and ether solvents but only slightly soluble in water. This compound is widely used in organic synthesis as an intermediate for the production of dyes, pesticides, and other organic compounds .
Scientific Research Applications
3,5-Dimethyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitro compounds.
Industry: It is used in the production of pesticides and other agrochemicals.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3,5-Dimethyl-2-nitroaniline is likely to be the electron-rich sites in biological systems due to the presence of the nitro group . The nitro group is an electron-withdrawing group, which can increase the acidity of the compound .
Mode of Action
The mode of action of this compound involves electron transfer . The nitro group in the compound can accept electrons, leading to changes in the electron distribution within the molecule . This can affect the stability of the molecule and its interactions with other molecules .
Biochemical Pathways
Nitroanilines in general are known to undergoreduction reactions in biological systems . These reactions can lead to the formation of less harmful or useful counterparts .
Pharmacokinetics
Factors such as the compound’slipophilicity , molecular weight , and solubility can influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The result of the action of this compound can vary depending on the context. In some cases, the compound may cause irritation to the skin, eyes, and respiratory system . In other cases, it may be used in chemical reactions to produce other compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of solvents can affect the compound’s interactions with its targets . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature , pH , and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-2-nitroaniline is typically synthesized by nitration of 3,5-dimethylaniline. The nitration process involves the reaction of 3,5-dimethylaniline with nitric acid under controlled conditions. The reaction is usually carried out in the presence of sulfuric acid, which acts as a catalyst and helps in the formation of the nitro group on the aromatic ring .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of concentrated nitric acid and sulfuric acid, with careful control of temperature and reaction time to prevent the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-2-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in an appropriate solvent.
Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a catalyst like aluminum chloride.
Major Products:
Reduction: 3,5-Dimethyl-2-aminobenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparison with Similar Compounds
2-Nitroaniline: Similar structure but with the nitro group at the ortho position.
3-Nitroaniline: Similar structure but with the nitro group at the meta position.
4-Nitroaniline: Similar structure but with the nitro group at the para position.
Comparison:
Properties
IUPAC Name |
3,5-dimethyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-6(2)8(10(11)12)7(9)4-5/h3-4H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQLNMXIULDNCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623984 | |
Record name | 3,5-Dimethyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35490-74-5 | |
Record name | 3,5-Dimethyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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